氟莫斯

描述

Flomox, also known as Tamsulosin, is a medication primarily used to treat the symptoms of an enlarged prostate (benign prostatic hyperplasia or BPH). It belongs to a class of medications called alpha blockers and works by relaxing the muscles in the prostate and bladder, allowing urine to flow more easily . Flomox is also a synthetic broad-spectrum, fluoroquinolone derivative antibacterial agent .

Molecular Structure Analysis

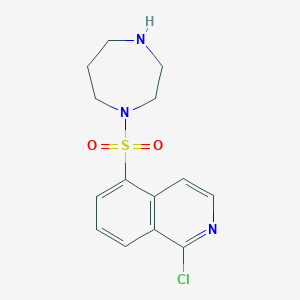

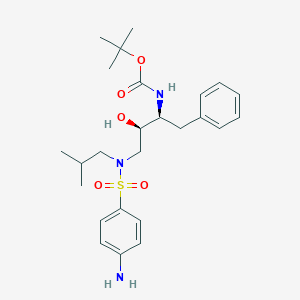

Tamsulosin hydrochloride, the active ingredient in Flomox, is a white crystalline powder that melts with decomposition at approximately 230°C. It is sparingly soluble in water and methanol, slightly soluble in glacial acetic acid and ethanol, and practically insoluble in ether . The empirical formula of tamsulosin hydrochloride is C20H28N2O5S•HCl .Physical And Chemical Properties Analysis

Tamsulosin hydrochloride is a white crystalline powder with a molecular weight of 444.98. It is sparingly soluble in water and methanol, slightly soluble in glacial acetic acid and ethanol, and practically insoluble in ether .科学研究应用

Pediatric Infectious Diseases

Cefcapene pivoxil hydrochloride: is widely used in Japan for treating pediatric infections, particularly otitis media. A study utilizing real-world data assessed the risk of carnitine deficiency in children treated with this antibiotic compared to those treated with amoxicillin. The findings indicated that the risk of carnitine deficiency was not significantly higher with Cefcapene pivoxil hydrochloride, suggesting its safety in pediatric applications .

Urological Surgery Prophylaxis

A retrospective study evaluated the efficacy of Cefcapene pivoxil hydrochloride as a prophylactic agent against surgical site infections (SSIs) in patients with urological diseases. The study concluded that perioperative oral administration of this compound does not significantly reduce the risk of SSIs compared to patients who did not receive the antibiotic .

Chronic Respiratory Tract Infections

Cefcapene pivoxil hydrochloride: has been compared with Cefteram pivoxil in a double-blind study for the treatment of chronic respiratory tract infections. The study found no significant difference in the clinical efficacy or the rate of elimination of causative bacteria between the two antibiotics, indicating that Cefcapene pivoxil hydrochloride is an effective treatment option for respiratory infections .

Dermatological Conditions

Research has suggested that Cefcapene pivoxil hydrochloride could be a new treatment for palmoplantar pustulosis with pustulotic arthro-osteitis, a chronic skin condition. This indicates the potential of the compound in dermatological applications .

Ophthalmic Use

A study on the penetration of Cefcapene pivoxil hydrochloride into the aqueous humor after oral administration to patients undergoing cataract surgery revealed poor penetration. This suggests that while the compound may not be suitable for treating infections of the eye’s interior, it could still be used for external ophthalmic infections .

Antibacterial Activity

Cefcapene pivoxil hydrochloride: contains a carbamoyloxymethyl group at the C3 position, which is crucial for its antibacterial activity against Staphylococcus aureus. This property is significant for its application in treating bacterial infections, especially those caused by S. aureus .

作用机制

Target of Action

Cefcapene pivoxil hydrochloride, also known as Flomox, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Flomox exhibits its antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly process . This disruption leads to the weakening of the bacterial cell wall, causing the bacteria to lyse or break down .

Biochemical Pathways

This interference disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetic properties of Flomox have been studied in healthy volunteers . After a single oral dose, blood samples were collected at specific time intervals from 0-12 hours. The plasma concentrations of Flomox were determined by LC-MS/MS . The mean value for AUClast (the area under the plasma drug concentration-time curve from time zero to the last measurable concentration) was 4053.1±876.5 ng·hr/mL, and the mean value for Cmax (maximum plasma concentration) was 1324.9±321.4 ng/mL . These parameters indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The primary result of Flomox’s action is the inhibition of bacterial growth . By disrupting the bacterial cell wall synthesis, Flomox causes the bacteria to become structurally weak, leading to cell lysis and death . This results in the elimination of the bacterial infection.

安全和危害

Flomox may cause side effects such as dizziness, headache, sleeplessness, nausea, blurry vision, and sexual problems. It may also cause a drop in blood pressure when moving from a sitting to a standing position . It’s important to note that Flomox should not be used by individuals who are allergic to tamsulosin .

未来方向

属性

IUPAC Name |

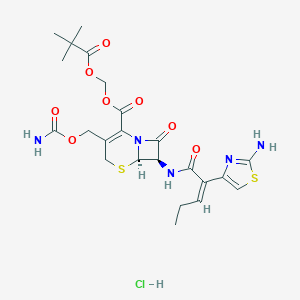

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)